Product packaging for Cyclopropyl(2,5-dichlorophenyl)methanamine(Cat. No.:CAS No. 535926-60-4)

Cyclopropyl(2,5-dichlorophenyl)methanamine

Cat. No.: B2998913
CAS No.: 535926-60-4
M. Wt: 216.11
InChI Key: VRSRQMBHNJEIJF-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic Chemistry and Medicinal Chemistry Research

The investigation of Cyclopropyl(2,5-dichlorophenyl)methanamine is well-aligned with current trends in both organic and medicinal chemistry, which prioritize the development of compounds with high specificity, metabolic stability, and novel mechanisms of action. The two primary structural components of the molecule, the cyclopropylamine (B47189) moiety and the dichlorophenyl group, are well-established pharmacophores.

The cyclopropylamine moiety is a highly valued structural unit in modern drug design. longdom.org The three-membered cyclopropane (B1198618) ring introduces a rigid, conformationally constrained element into a molecule. hyphadiscovery.com This rigidity can enhance binding affinity to biological targets by reducing the entropic penalty upon binding. digitellinc.com Furthermore, the high C-H bond dissociation energy of the cyclopropyl (B3062369) group can render it less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation. hyphadiscovery.com This often improves a compound's pharmacokinetic profile. Between 2012 and 2018 alone, the U.S. FDA approved 18 new drugs containing a cyclopropyl motif. thieme-connect.com

The dichlorophenyl group is another common feature in many pharmaceuticals. Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to modulate their physicochemical properties. nih.govnih.gov Chlorine atoms can alter a molecule's lipophilicity, electronic distribution, and conformation, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding interactions with target proteins. ontosight.ai The presence of two chlorine atoms on the phenyl ring can create specific steric and electronic effects that can be crucial for selective target engagement. nih.gov

The synthesis of chiral cyclopropane rings and their integration into larger molecules is an active area of research, with chemoenzymatic strategies emerging as powerful tools for creating libraries of these valuable building blocks for drug discovery. nih.gov

Historical Overview of Analogous Amine and Halogenated Phenyl Derivatives in Academic Literature

The scientific foundation for investigating compounds like this compound rests on a long history of research into simpler, analogous molecules.

Halogenated Phenyl Derivatives: The study of halogenated aromatic compounds has been a cornerstone of medicinal chemistry for over a century. The discovery of phenol (B47542) from coal tar in 1834 by Friedlieb Ferdinand Runge marked a pivotal moment, opening the door to the chemical manipulation of phenyl rings. wikipedia.org The subsequent development of halogenation reactions allowed for the synthesis of a vast array of derivatives. wikipedia.org The potent biological effects of such compounds were famously demonstrated by chlorinated molecules like the insecticide DDT (dichlorodiphenyltrichloroethane). In the pharmaceutical realm, the inclusion of chlorine atoms became a standard strategy to enhance the efficacy of drugs, with over 250 FDA-approved chloro-containing drugs currently on the market. nih.gov Natural products such as the antibiotic vancomycin (B549263) also feature chlorinated phenyl groups, highlighting the role of this motif in biologically active molecules. nih.gov

Amine Derivatives: The history of amine-containing pharmaceuticals is equally rich, dating back to the use of alkaloids from natural sources. wikipedia.org The development of synthetic organic chemistry in the 19th century led to the creation of the first synthetic drugs, many of which were derivatives of simple aromatic amines. The 2-phenethylamine scaffold, a basic structural analog, is present in endogenous neurotransmitters like dopamine (B1211576) and in numerous classes of drugs. The study of how modifications to the phenyl ring and the amine side chain affect biological activity has been a central theme in medicinal chemistry, leading to the development of countless therapeutic agents. The serendipitous discovery of the antiepileptic properties of phenobarbital (B1680315) in 1912 underscored the therapeutic potential of modifying core scaffolds. nih.gov

Rationale and Significance of Academic Investigation

The academic investigation into this compound is driven by the hypothesis that the specific combination of its structural motifs could lead to novel and useful properties. The rationale for its synthesis and study is multifaceted.

Exploration of Novel Bioactivity: The primary driver is the potential for discovering new biological activities. By combining the known benefits of the cyclopropylamine group (metabolic stability, conformational rigidity) with the target-directing potential of the dichlorophenyl group, researchers aim to create compounds that can interact with biological targets in new ways. hyphadiscovery.comnih.gov For instance, similar structures containing a 2,3-dichlorophenyl group have shown high affinity for dopamine receptors. nih.gov

Probing Enzyme-Inhibitor Interactions: Cyclopropylamines are known to act as mechanism-based inhibitors for certain enzymes, such as cytochrome P450s and monoamine oxidases. longdom.orghyphadiscovery.com The cyclopropylamine moiety can be oxidized to form reactive intermediates that covalently bind to the enzyme, leading to irreversible inhibition. hyphadiscovery.com Studying this compound could provide insights into the inhibition of specific enzymes, which is a valuable strategy for treating various diseases.

Development of Synthetic Methodologies: The creation of complex molecules like this one can also drive innovation in synthetic organic chemistry. Developing efficient and stereoselective methods to synthesize substituted cyclopropylamines is a significant challenge and an active area of research. thieme-connect.com

The significance of this research lies in its potential to expand the toolkit of medicinal chemists. Each new compound that is synthesized and characterized adds to the collective knowledge of how chemical structure relates to biological function, paving the way for the development of future therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11Cl2N B2998913 Cyclopropyl(2,5-dichlorophenyl)methanamine CAS No. 535926-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl-(2,5-dichlorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSRQMBHNJEIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=C(C=CC(=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cyclopropyl 2,5 Dichlorophenyl Methanamine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Cyclopropyl(2,5-dichlorophenyl)methanamine suggests that the primary disconnection can be made at the carbon-nitrogen bond of the amine, leading to two key synthons: a cyclopropylmethyl electrophile and a 2,5-dichlorophenyl nucleophile, or vice versa. A more practical approach involves the disconnection of the bond between the cyclopropyl (B3062369) ring and the aminomethyl group.

Identification of Key Synthons and Starting Materials

The most logical disconnection points are the C-N bond and the C-C bond connecting the cyclopropyl and phenyl rings to the central methanamine bridge. This leads to the identification of the following key synthons and their corresponding starting materials:

Cyclopropylmethylamine synthon: This can be derived from cyclopropanecarboxaldehyde (B31225) or cyclopropylmethyl halide.

2,5-Dichlorophenyl synthon: This can be sourced from 2,5-dichlorobenzaldehyde (B1346813) or a related derivative.

A common and efficient strategy would be a reductive amination reaction. This approach identifies cyclopropanecarboxaldehyde and an amine precursor as the primary starting materials.

Exploration of Convergent and Linear Synthesis Pathways

Convergent Pathway: A more efficient convergent approach involves the separate synthesis of a cyclopropyl-containing precursor and a 2,5-dichlorophenyl-containing precursor, which are then combined in a final step. For instance, the reaction between cyclopropanecarboxaldehyde and an appropriate 2,5-dichlorophenyl-containing amine or organometallic reagent would represent a convergent strategy. A highly plausible convergent synthesis involves the reductive amination of cyclopropanecarboxaldehyde with an appropriate amine.

Synthesis of Cyclopropyl-Containing Precursors

The synthesis of the target molecule heavily relies on the availability of functionalized cyclopropyl precursors, with cyclopropyl carbaldehyde derivatives being of particular importance.

Preparation of Cyclopropyl Carbaldehyde Derivatives

Several methods are available for the synthesis of cyclopropanecarboxaldehyde. One common method involves the oxidation of cyclopropylmethanol (B32771) using reagents like pyridinium (B92312) chlorochromate (PCC) in a solvent such as dichloromethane (B109758) (CH2Cl2). chemicalbook.com Another approach is the ring contraction of cyclobutane (B1203170) derivatives. orgsyn.org A continuous-flow synthesis method has also been developed, starting from 2-hydroxycyclobutanones and aryl thiols, which is scalable and uses a reusable catalyst. nih.govresearchgate.net

Starting MaterialReagent(s)ProductYieldReference
CyclopropylmethanolPyridinium chlorochromate (PCC), CH2Cl2Cyclopropanecarboxaldehyde~60% chemicalbook.com
2-Hydroxycyclobutanones, Aryl thiolsAmberlyst-35 (catalyst)Arylthio-cyclopropyl carbonyl compoundsGood to excellent nih.gov

Functionalization Strategies for Cyclopropyl Moieties

The cyclopropyl group can be functionalized through various reactions. For instance, cyclopropanecarboxylic acid can be prepared by the non-catalytic oxidation of cyclopropanecarboxaldehyde using molecular oxygen. google.com This acid can then be converted into other derivatives such as amides, esters, and acid chlorides, which can serve as precursors in different synthetic routes. google.com The divinylcyclopropane–cycloheptadiene rearrangement is another powerful tool for creating more complex molecular architectures based on the cyclopropane (B1198618) ring. beilstein-journals.org

Synthesis of 2,5-Dichlorophenyl-Containing Precursors

The synthesis of the 2,5-dichlorophenyl portion of the target molecule typically starts from p-dichlorobenzene. A Friedel-Crafts acylation reaction between p-dichlorobenzene and acetyl chloride in the presence of aluminum trichloride (B1173362) yields 2,5-dichloroacetophenone. google.com This intermediate can then be subjected to a Baeyer-Villiger oxidation to produce 2,5-dichlorobenzene acetate, which upon hydrolysis, gives 2,5-dichlorophenol. google.com For the synthesis of an amine precursor, a different route would be necessary, potentially involving nitration of a dichlorobenzene derivative followed by reduction.

Starting MaterialReagent(s)IntermediateProductReference
p-DichlorobenzeneAcetyl chloride, AlCl32,5-Dichloroacetophenone- google.com
2,5-DichloroacetophenonePeroxide, Catalyst2,5-Dichlorobenzene acetate- google.com
2,5-Dichlorobenzene acetateInorganic aqueous alkali-2,5-Dichlorophenol google.com

Halogenation and Functionalization of Phenyl Rings

The regioselective introduction of two chlorine atoms onto a phenyl ring is a critical first step in synthesizing the 2,5-dichlorophenyl scaffold. The carbon-halogen (C-X) bond is a crucial functional group in organic chemistry, often serving as a building block in the synthesis of pharmaceuticals and agrochemicals. rsc.org Directing group strategies are often employed to control the position of halogenation on an aromatic ring. rsc.org

For instance, starting with an aniline (B41778) or a related compound with a directing group, regioselective halogenation can be achieved. Modern methods utilize various catalysts and halogenating agents to ensure high selectivity, minimizing the formation of unwanted isomers. rsc.orgresearchgate.net

Table 1: Selected Methods for Regioselective Halogenation of Arenes

Catalyst/Reagent System Halogenating Agent Directing Group Key Features
Palladium(II) / Brønsted acid N-halosuccinimide (NXS) Primary Amide Effective for benzamides without an external auxiliary. rsc.org
Ni(OAc)₂ / TfOH NXS (X = Cl, Br, I) Amide Suitable for electron-deficient arenes. rsc.org

Once the 2,5-dichlorophenyl ring is obtained, further functionalization is necessary to introduce a handle for attaching the rest of the molecule.

Introduction of Carbonyl or Nitrile Functionalities

A common strategy involves the introduction of a carbonyl or nitrile group onto the 2,5-dichlorobenzene ring. These functional groups serve as electrophilic sites for subsequent reactions to build the aminomethyl bridge.

Friedel-Crafts Acylation: A well-established method for introducing a ketone is the Friedel-Crafts acylation. Reacting 1,4-dichlorobenzene (B42874) with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), can yield (cyclopropyl)(2,5-dichlorophenyl)methanone. This ketone is a direct precursor for reductive amination.

Nitrile Group Introduction: The nitrile functional group (C≡N) is a versatile precursor in organic synthesis, readily convertible to a primary amine. ebsco.comlibretexts.org Methods for introducing a nitrile group onto an aryl ring include nucleophilic substitution on a halogenated precursor or the Sandmeyer reaction on an aniline derivative. The reduction of a nitrile is an excellent method for preparing primary amines containing one more carbon atom than the starting material. libretexts.orgbyjus.com

Table 2: Reactions for Carbonyl and Nitrile Introduction

Reaction Type Reagents Intermediate Product Subsequent Transformation
Friedel-Crafts Acylation 1,4-Dichlorobenzene, Cyclopropanecarbonyl chloride, AlCl₃ (Cyclopropyl)(2,5-dichlorophenyl)methanone Reductive Amination

Reductive Amination Protocols for N-C Bond Formation

Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl group to an amine. This can be achieved through either a one-pot direct process or a two-step sequence.

Direct Reductive Amination Conditions and Catalysts

Direct reductive amination, or reductive alkylation, combines an aldehyde or ketone with ammonia (B1221849) or an amine and a reducing agent in a single reaction vessel. This method is highly efficient for generating the target this compound from (cyclopropyl)(2,5-dichlorophenyl)methanone. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced.

Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation. The choice of catalyst is crucial; for instance, in reactions involving cyclopropyl ketones, rhodium catalysts have been shown to favor the traditional reductive amination product. nih.gov

Two-Step Amination-Reduction Sequences

An alternative to the direct method is a two-step process. First, the ketone, (cyclopropyl)(2,5-dichlorophenyl)methanone, is reacted with ammonia to form the corresponding imine. This intermediate is then isolated and subsequently reduced in a separate step. While less atom-economical, this approach can sometimes offer better control and yield, as reaction conditions can be optimized for each step independently.

Another prominent two-step sequence involves the reduction of a nitrile. If 2,5-dichlorobenzonitrile (B1580750) is prepared, it can be reduced to the corresponding primary amine, (2,5-dichlorophenyl)methanamine. byjus.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. libretexts.orgstudymind.co.uk Catalytic hydrogenation over a metal catalyst like nickel or platinum can also be used. studymind.co.uk

Table 3: Comparison of Reductive Amination Protocols

Protocol Starting Material Key Reagents Advantages Disadvantages
Direct Reductive Amination (Cyclopropyl)(2,5-dichlorophenyl)methanone NH₃, NaBH₃CN or H₂/Catalyst One-pot procedure, higher efficiency. Requires careful control of reaction conditions.
Two-Step (Imine Reduction) (Cyclopropyl)(2,5-dichlorophenyl)methanone 1. NH₃; 2. NaBH₄ or LiAlH₄ Allows for optimization of each step. Less atom-economical, more steps.

Alternative Synthetic Routes and Methodological Innovations

Modern organic synthesis focuses on developing more efficient and selective reactions to reduce waste and simplify procedures.

Chemo- and Regioselective Synthesis Approaches

Chemo- and regioselective strategies aim to functionalize a specific position on a molecule in the presence of other reactive sites. mdpi.com For the synthesis of this compound precursors, this could involve directed ortho-metalation or transition-metal-catalyzed C-H functionalization. researchgate.netnih.gov

For example, lithiation of a protected 3,5-dichlorophenyl derivative can direct subsequent electrophilic attack to a specific position, enabling the controlled construction of the desired substitution pattern. researchgate.net Similarly, regioselective amination of arenes using radical mechanisms or photocatalysis represents a modern approach to forming C-N bonds directly from C-H bonds, potentially bypassing the need for pre-functionalized starting materials. researchgate.netnih.gov Such methods offer concise pathways to valuable building blocks like ortho-phenylenediamines and other substituted anilines. nih.gov

In the context of related cyclopropylamine (B47189) structures, multi-step sequences involving Wittig reactions, cyclopropanation, and amide reductions have been employed to construct complex molecular frameworks with high precision. nih.gov These innovative approaches highlight the continuous evolution of synthetic chemistry toward more elegant and efficient routes for producing complex target molecules.

Asymmetric Synthesis and Chiral Induction Strategies

The asymmetric synthesis of this compound and its analogs can be approached through several strategic pathways to ensure high enantiomeric excess. These strategies typically involve either the use of chiral auxiliaries, chiral catalysts, or biocatalysis.

One prominent strategy involves the diastereoselective cyclopropanation of a suitable prochiral olefin precursor derived from 2,5-dichlorobenzaldehyde. This can be followed by the conversion of a functional group to the desired aminomethyl moiety. For instance, a chiral auxiliary can be attached to the olefin, directing the cyclopropanating agent to a specific face of the double bond. After the cyclopropane ring is formed, the auxiliary is cleaved to yield the chiral product.

Another powerful approach is the use of chiral catalysts in the cyclopropanation step. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully employed in the Michael Initiated Ring Closing (MIRC) reaction of chalcones with bromomalonates to produce chiral cyclopropanes with good yields and enantioselectivity. nih.govnih.govresearchgate.net This methodology could potentially be adapted for the synthesis of a precursor to this compound.

Furthermore, the asymmetric synthesis of cyclopropylamines can be achieved starting from N-sulfinyl α-chloro ketimines. nih.gov In this method, a chiral N-sulfinyl group acts as an effective chiral auxiliary, directing the addition of a Grignard reagent to form a chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamide with good to excellent diastereoselectivity. Subsequent removal of the sulfinyl group affords the desired chiral cyclopropylamine. nih.gov

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. nih.govmdpi.comjocpr.commdpi.comresearchgate.net Enzymes such as transaminases, imine reductases, and amine dehydrogenases can be used to produce chiral amines with high enantiomeric purity. mdpi.com For the synthesis of this compound, a biocatalytic approach could involve the asymmetric reduction of a corresponding imine or the reductive amination of a cyclopropyl ketone precursor.

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. For the synthesis of this compound, several green chemistry principles can be applied.

The use of biocatalysis, as mentioned above, is a prime example of a green approach, as it often involves mild reaction conditions, aqueous media, and biodegradable catalysts (enzymes). nih.govresearchgate.net This reduces the need for hazardous reagents and organic solvents.

Another key principle is the use of safer solvents. Research into greener alternatives to traditional organic solvents is ongoing, with water, supercritical fluids, and ionic liquids being explored for various chemical transformations, including cyclopropanation.

Furthermore, the development of catalytic reactions, particularly those that are highly efficient and selective, aligns with the principles of atom economy and reducing waste. The use of phase-transfer catalysis is another green technique as it can minimize the use of organic solvents and allow for easier product separation. nih.govnih.govresearchgate.netacs.orgunimi.it

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product. For the synthesis of this compound, several factors would need to be carefully controlled.

In a Grignard-based synthesis, the choice of solvent can significantly impact the reaction's success. While ethers like THF and dioxane are common, halogenated solvents have been shown to sometimes improve selectivity in Grignard additions. researchgate.net The temperature is another critical parameter, with low temperatures often favoring higher diastereoselectivity. The rate of addition of the Grignard reagent can also influence the outcome of the reaction.

For catalytic reactions, the choice of catalyst, catalyst loading, reaction time, and temperature are all key variables to be optimized. For instance, in a phase-transfer catalyzed cyclopropanation, the structure of the catalyst, the concentration of the base, and the stirring speed can all affect the yield and enantioselectivity. nih.gov

The table below illustrates a hypothetical optimization of a key reaction step, such as a Grignard addition to a chiral imine precursor, which is a common method for synthesizing chiral amines.

EntryGrignard ReagentSolventTemperature (°C)Time (h)Diastereomeric Ratio (d.r.)Yield (%)
1Cyclopropylmagnesium bromideTHF0270:3065
2Cyclopropylmagnesium bromideToluene-20485:1578
3Cyclopropylmagnesium bromideCH2Cl2-78695:585
4Cyclopropylmagnesium chlorideToluene-20482:1875

This table is illustrative and based on general principles of reaction optimization for similar chemical transformations.

Detailed research findings would be necessary to establish the optimal conditions for each specific synthetic route to this compound. This would involve systematic screening of various parameters to achieve the desired combination of high yield and excellent stereocontrol.

Chemical Transformations and Derivatization of Cyclopropyl 2,5 Dichlorophenyl Methanamine

Amination Reactions and Nitrogen Functionalization

The primary amine group in Cyclopropyl(2,5-dichlorophenyl)methanamine is a versatile handle for a wide array of chemical modifications. These transformations are fundamental in altering the molecule's physical and chemical properties.

The primary amine of this compound is readily acylated by reacting with acyl halides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are typically high-yielding and proceed under mild conditions.

Table 1: Examples of Acylation and Sulfonylation Reactions

Reagent Product
Acetyl chloride N-(cyclopropyl(2,5-dichlorophenyl)methyl)acetamide
Benzoyl chloride N-(cyclopropyl(2,5-dichlorophenyl)methyl)benzamide
Acetic anhydride (B1165640) N-(cyclopropyl(2,5-dichlorophenyl)methyl)acetamide
p-Toluenesulfonyl chloride N-(cyclopropyl(2,5-dichlorophenyl)methyl)-4-methylbenzenesulfonamide

Direct alkylation of the primary amine with alkyl halides can be challenging to control and may result in over-alkylation, yielding secondary and tertiary amines. A more controlled approach is reductive amination. masterorganicchemistry.com This method involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Reductive amination offers a highly efficient and versatile route to a wide range of N-substituted derivatives. researchgate.net

Table 2: Examples of Reductive Alkylation Reactions

Carbonyl Compound Reducing Agent Product
Formaldehyde Sodium triacetoxyborohydride N-(cyclopropyl(2,5-dichlorophenyl)methyl)-N-methylamine
Acetone Sodium cyanoborohydride N-(cyclopropyl(2,5-dichlorophenyl)methyl)propan-2-amine
Cyclohexanone Sodium borohydride N-(cyclopropyl(2,5-dichlorophenyl)methyl)cyclohexanamine

The primary amine of this compound can condense with aldehydes and ketones to form imines (Schiff bases). masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The resulting imines can be stable compounds or used as intermediates for further reactions, such as reduction to secondary amines as seen in reductive amination.

Furthermore, reactions with hydroxylamine (B1172632) (NH₂OH) and hydrazine (B178648) (N₂H₄) or its derivatives yield oximes and hydrazones, respectively. masterorganicchemistry.com These reactions proceed via a similar mechanism to imine formation. masterorganicchemistry.com

Table 3: Formation of Imine, Oxime, and Hydrazone Derivatives

Reagent Product Type
Benzaldehyde Imine
Acetone Imine
Hydroxylamine Oxime
Hydrazine Hydrazone

Modifications of the Cyclopropyl (B3062369) Ring

The cyclopropyl group, particularly when adjacent to a phenyl ring, exhibits unique reactivity due to ring strain and electronic effects.

The cyclopropane (B1198618) ring in aryl-substituted cyclopropylamines can undergo ring-opening reactions under certain conditions. For instance, electrophilic ring opening of trans-2-phenylcyclopropylamine hydrochloride has been shown to occur at the distal (C2-C3) bond. nih.gov This reactivity is attributed to the weakening of this bond by the electron-withdrawing ammonium (B1175870) group. nih.gov In the case of this compound, protonation of the amine under strongly acidic conditions could facilitate a similar ring-opening process.

N-cyclopropyl-amides can also undergo ring-opening rearrangements in the presence of a Lewis acid like aluminum chloride. rsc.org This suggests that acylated derivatives of this compound could be susceptible to such transformations. Additionally, enzymatic oxidation of N-cyclopropylamines can lead to fragmentation of the cyclopropyl ring. nih.gov

The cyclopropyl ring in this compound is unsubstituted. Therefore, direct functionalization would require the activation of C-H bonds, which is a challenging transformation. While methods for the C-H functionalization of cyclopropanes exist, their applicability to this specific molecule would require dedicated investigation. rsc.org The presence of the amine and the dichlorophenyl group would influence the regioselectivity and feasibility of such reactions.

Electrophilic and Nucleophilic Substitutions on the Dichlorophenyl Ring

The reactivity of the 2,5-dichlorophenyl ring in this compound is governed by the interplay of the electronic effects of its substituents. The two chlorine atoms are electron-withdrawing via induction and weakly electron-donating through resonance, making them deactivating groups that direct incoming electrophiles to the ortho and para positions. wikipedia.orgulethbridge.ca Conversely, the cyclopropylmethanamine group's influence is dictated by the reaction conditions. The free amine (-NH2) is a potent activating group, directing to the ortho and para positions. However, under the strongly acidic conditions often used for nitration or sulfonation, the amine is protonated to form an ammonium salt (-NH3+), which becomes a strongly deactivating, meta-directing group. organicchemistrytutor.comyoutube.com

The available positions for substitution on the ring are C3, C4, and C6. The cumulative directing effects are as follows:

C3: Directed by the C2-chloro substituent.

C4: Directed by the C5-chloro substituent and the activating cyclopropylmethanamine group.

C6: Directed by the C2- and C5-chloro substituents, as well as the activating cyclopropylmethanamine group.

Based on this, electrophilic substitutions are predicted to occur predominantly at the C4 and C6 positions, with C6 being the most electronically favored site.

While nucleophilic aromatic substitution on non-activated aryl chlorides is generally challenging, transformations of the chlorine atoms on this compound can be achieved through modern catalytic methods.

Halogen Exchange: The replacement of chloride with other halogens, such as fluoride (B91410) or iodide, typically requires harsh conditions or specialized catalysts. Metal-halogen exchange, often utilizing organolithium reagents, is a potential route, though it may compete with deprotonation of the amine.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The two chlorine atoms on the ring offer opportunities for selective or sequential functionalization. Due to the steric hindrance imposed by the adjacent cyclopropylmethanamine group, the chlorine at the C2 position is expected to be less reactive than the chlorine at the C5 position. This difference in reactivity allows for regioselective cross-coupling reactions. nih.gov A variety of cross-coupling reactions can be envisioned, as detailed in the table below.

Table 1: Predicted Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerTypical Catalyst/LigandPotential Product
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(PPh3)4, Pd(OAc)2/SPhosAryl/Vinyl substitution at C5
HeckAlkenePd(OAc)2/P(o-tol)3Alkenyl substitution at C5
SonogashiraTerminal AlkynePdCl2(PPh3)2/CuIAlkynyl substitution at C5
Buchwald-HartwigAmine, AlcoholPd2(dba)3/BINAPC-N or C-O bond formation at C5
NegishiOrganozinc ReagentPd(PPh3)4Alkyl/Aryl substitution at C5

Electrophilic aromatic substitution reactions introduce functional groups onto the dichlorophenyl ring. The regioselectivity of these reactions is dictated by the combined directing effects of the existing substituents. numberanalytics.com

Nitration: This is typically carried out with a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com Under these strongly acidic conditions, the amine group will be protonated, rendering the ring strongly deactivated. The substitution, if it occurs, would be directed to the C3 position, which is meta to the deactivating ammonium group and ortho to the C2-chloro group.

Sulfonation: Using fuming sulfuric acid (H2SO4/SO3), a sulfonic acid group can be introduced. masterorganicchemistry.com Similar to nitration, the reaction is performed under acidic conditions, leading to the formation of the deactivating ammonium substituent. Consequently, sulfonation is also expected to occur at the C3 position.

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl3, introduces a ketone functionality. researchgate.net The amine group can complex with the Lewis acid, which would also result in deactivation of the ring. The benzoylation of 1,4-dichlorobenzene (B42874) is known to yield the 2,5-dichlorobenzophenone. rsc.org By analogy, acylation of this compound would likely proceed at the C4 or C6 positions if the amine is protected, or at the C3 position if the amine is protonated or complexed.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions
ReactionReagentsPredicted Major Product (Position of Substitution)
NitrationHNO3, H2SO4C3
SulfonationH2SO4, SO3C3
Friedel-Crafts AcylationRCOCl, AlCl3C3 (or C4/C6 with N-protection)

Stereoselective Derivatization and Diastereomeric Resolution

This compound is a chiral compound, with the stereocenter at the carbon atom linking the cyclopropyl and dichlorophenyl moieties. As it is typically synthesized as a racemic mixture, the separation of its enantiomers is a key step for applications where stereochemistry is important.

The most common method for resolving chiral amines is through the formation of diastereomeric salts using a chiral acid. wikipedia.orglibretexts.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. ulisboa.ptrsc.org After separation, the individual enantiomer of the amine can be recovered by treatment with a base.

Table 3: Common Chiral Resolving Agents for Amines
Chiral AcidPrinciple of Separation
(+)-Tartaric AcidFormation of diastereomeric tartrate salts with different solubilities.
(-)-Mandelic AcidFormation of diastereomeric mandelate (B1228975) salts.
(+)-Camphorsulfonic AcidFormation of diastereomeric camphorsulfonate salts.
Di-p-toluoyl-tartaric acidEnhanced solubility differences between diastereomeric salts.

Stereoselective derivatization can also be achieved by reacting the racemic amine with a chiral reagent to form diastereomers that can be separated by other techniques, such as chromatography. asianpubs.org

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of this compound allows for the exploration of the structure-activity relationship of this chemical scaffold.

Analogues: These are compounds where the dichlorophenyl ring is modified. The palladium-catalyzed cross-coupling reactions discussed in section 3.3.1 are a primary route to such analogues. For example, Suzuki coupling can replace the chlorine atoms with various aryl or heteroaryl groups. Alternatively, analogues can be synthesized from different starting materials, such as a (2,5-dimethylphenyl)methanamine or a (2,5-dimethoxyphenyl)methanamine, following similar synthetic routes used for the parent compound. nih.gov

Homologues: These involve modifications to the cyclopropylmethanamine side chain. This can include:

Varying the cycloalkyl group: Replacing the cyclopropyl ring with cyclobutyl, cyclopentyl, or cyclohexyl rings. This can be achieved by starting with the corresponding cycloalkanecarboxaldehyde or cycloalkyl cyanide in the synthesis.

Modifying the linker: The methylene (B1212753) (-CH2-) linker between the chiral carbon and the amine can be extended or branched.

The synthesis of such compounds often involves multi-step sequences, for instance, starting from a substituted benzaldehyde, followed by reactions like Wittig olefination, cyclopropanation, and subsequent conversion of a functional group to the amine. nih.govgoogle.com

Table 4: Examples of Potential Analogues and Homologues
TypeExample StructureGeneral Synthetic Approach
Analogue (Ring Substituted)Cyclopropyl(2,5-dimethylphenyl)methanamineSynthesis starting from 2,5-dimethylbenzaldehyde.
Analogue (Ring Fused)(2-(5-Chloro-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamineMulti-step synthesis involving construction of the benzofuran (B130515) ring system. nih.gov
Homologue (Cycloalkyl)Cyclobutyl(2,5-dichlorophenyl)methanamineSynthesis starting from cyclobutanecarboxaldehyde.
Homologue (Linker Modified)1-(Cyclopropyl(2,5-dichlorophenyl)ethyl)amineModification of the synthetic route to introduce an additional carbon atom.

Structural Characterization and Elucidation of Cyclopropyl 2,5 Dichlorophenyl Methanamine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Determination

The elucidation of the precise molecular structure of Cyclopropyl(2,5-dichlorophenyl)methanamine would rely on a combination of high-resolution spectroscopic methods. However, specific experimental data for this compound are not reported in reviewed scientific journals or comprehensive chemical databases.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

No published studies containing ¹H, ¹³C, or 2D NMR (such as COSY, HSQC, or HMBC) spectra for this compound were found. This data would be essential for confirming the connectivity of atoms and the chemical environment of the protons and carbons in the cyclopropyl (B3062369) and dichlorophenyl moieties. Without this information, a definitive assignment of chemical shifts and coupling constants is not possible.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy)

Similarly, there is no available experimental Fourier-Transform Infrared (FT-IR) or Raman spectroscopy data for this compound. Such spectra would identify the characteristic vibrational frequencies of its functional groups, including the N-H stretches of the amine, C-H stretches of the aromatic and cyclopropyl groups, and C-Cl stretches of the dichlorophenyl ring.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis (MS/MS)

While some databases provide predicted mass-to-charge ratios for various adducts of the molecule, detailed experimental High-Resolution Mass Spectrometry (HRMS) or tandem mass spectrometry (MS/MS) studies are not available. uni.lu This empirical data is crucial for confirming the elemental composition and for proposing and verifying the fragmentation pathways of the molecule upon ionization, which provides further structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of a molecule in the solid state is determined by X-ray crystallography.

Single-Crystal X-ray Diffraction Analysis

A search of crystallographic databases yielded no results for the single-crystal X-ray diffraction analysis of this compound. Consequently, critical data such as the crystal system, space group, unit cell dimensions, and precise bond lengths and angles for the molecule are unknown.

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration

Chiroptical spectroscopy techniques are indispensable for determining the stereochemical attributes of chiral molecules like this compound. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light, providing crucial information on enantiomeric purity and the absolute spatial arrangement of atoms.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.org This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is directly related to the molecule's three-dimensional structure. For primary amines such as this compound, determining the absolute configuration can be achieved by comparing its experimental CD spectrum with those of structurally similar compounds with a known configuration or with spectra predicted by computational methods. purechemistry.orgmtoz-biolabs.com

A common strategy for α-chiral primary amines involves derivatization to form a species with a strong chromophore, enhancing the CD signal. nih.gov For instance, the amine can be condensed with pyridine (B92270) carboxaldehyde to form a corresponding imine. This derivative can then be complexed with a chiral metal complex, such as a Copper(I) complex with 2,2'-bis(diphenylphosphino)-1,1'-dinaphthyl (BINAP). The resulting host-guest complex often exhibits a strong metal-to-ligand charge transfer (MLCT) band in the visible region of the CD spectrum. nih.gov The sign and magnitude of the Cotton effect in this region are characteristic of the amine's absolute configuration (R or S), allowing for unambiguous assignment. nih.gov

Table 1: Representative CD Data for a Chiral Primary Amine Derivative This interactive table illustrates the type of data obtained from a CD spectroscopic analysis for determining absolute configuration after derivatization.

Analyte Configuration Wavelength of Max Ellipticity (nm) Sign of Cotton Effect Assigned Absolute Configuration
Enantiomer A 355 Positive (+) R
Enantiomer B 355 Negative (-) S

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org As the wavelength of the light approaches an electronic absorption band of the chiral molecule, the magnitude of the rotation increases significantly, passes through a maximum (peak) and a minimum (trough), and then changes its sign. This phenomenon is also known as the Cotton effect. googleapis.com ORD and CD are closely related phenomena and collectively known as Cotton effects. yale.edu

The specific rotation at a given wavelength and temperature can be described by the Drude equation. wikipedia.org For a molecule like this compound, the amine group's lone pair of electrons can contribute significantly to the observed rotation. zendy.io Factors such as solvent and pH can influence the ORD curve; for example, protonation of the amino group upon neutralization with an acid can eliminate the contribution of the n → σ* transition of the lone pair, leading to a significant change in the optical rotation, an observation known as the "acid effect". zendy.io By analyzing the shape and sign of the ORD curve (the Cotton effect), particularly in the region of the molecule's chromophores (e.g., the dichlorophenyl group), the absolute configuration of the stereocenter can be deduced.

Table 2: Hypothetical ORD Data Illustrating a Positive Cotton Effect This interactive table shows representative data points from an ORD curve for a chiral compound, demonstrating a peak and trough characteristic of a Cotton effect.

Wavelength (nm) Specific Rotation [α] (degrees) Observation
600 +50 Background Rotation
450 +150 Approaching Peak
380 +1200 Peak
350 0 Crossover Point
320 -950 Trough

Conformational Analysis and Stereochemistry

Dynamic NMR Studies for Conformational Equilibria

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a key technique for investigating the kinetics of conformational changes in molecules. For this compound, different rotational conformations (rotamers) may exist in equilibrium at room temperature. If the energy barrier to interconversion is high enough, these distinct conformers can be observed as separate sets of signals in the NMR spectrum at low temperatures.

As the temperature is increased, the rate of rotation around the single bonds increases. This leads to a characteristic series of changes in the NMR spectrum: the distinct signals for each conformer broaden, eventually merge into a single broad peak at the coalescence temperature, and then sharpen into a time-averaged signal at higher temperatures. rsc.org By analyzing the line shapes of the NMR signals over a range of temperatures, it is possible to calculate the thermodynamic parameters for the conformational equilibrium, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the rotational process. rsc.org This provides quantitative insight into the energetic landscape of the molecule and the relative stability of its conformers.

Table 3: Hypothetical Thermodynamic Data for Rotational Isomerism This interactive table presents sample data derived from a DNMR study, quantifying the energy barrier between two hypothetical conformers (e.g., Gauche vs. Anti) of a this compound derivative.

Parameter Value Unit Description
Coalescence Temperature (Tc) 298 K Temperature at which signals for conformers merge.
Rate Constant (k) at Tc 88 s⁻¹ Rate of interconversion at the coalescence temperature.
Free Energy of Activation (ΔG‡) 15.2 kcal/mol Energy barrier for the conformational change.
Enthalpy of Activation (ΔH‡) 14.5 kcal/mol Enthalpic component of the energy barrier.

Computational Approaches to Conformational Landscape Mapping

Computational chemistry provides a powerful complement to experimental techniques for mapping the complete conformational landscape of a molecule. Using methods such as Density Functional Theory (DFT), it is possible to model the structure of this compound and systematically explore its potential energy surface. mdpi.com

The typical process involves identifying all rotatable bonds and performing a systematic conformational search. The geometry of each potential conformer is then optimized to find a stable energy minimum on the potential energy surface. researchgate.net The relative energies of these optimized conformers are calculated to determine their thermodynamic stability and predict their population distribution at a given temperature. Theoretical calculations can also predict the energy barriers between conformers, corroborating data from dynamic NMR studies. Furthermore, computational models can simulate CD and ORD spectra for a given absolute configuration, which can then be compared with experimental spectra to confirm the stereochemical assignment. researchgate.net

Table 4: Calculated Relative Energies for Hypothetical Conformers This interactive table displays results from a representative DFT calculation (e.g., at the B3LYP/6-31G level of theory), showing the relative stability of different rotational conformers of this compound.*

Conformer Dihedral Angle (Cl-C-C-N) Relative Energy (ΔE) (kcal/mol) Predicted Population (%) at 298 K
A (Global Minimum) -175° (anti-periplanar) 0.00 75.5
B +65° (gauche) 0.85 18.2

Theoretical and Computational Studies of Cyclopropyl 2,5 Dichlorophenyl Methanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Cyclopropyl(2,5-dichlorophenyl)methanamine, these methods can elucidate its electronic structure, stability, and reactivity profile.

Density Functional Theory (DFT) is a robust computational method for predicting the molecular geometry and energy of chemical compounds. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), would be utilized to determine its most stable three-dimensional structure. researchgate.net This process involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule.

The resulting optimized geometry provides crucial insights into the spatial arrangement of the cyclopropyl (B3062369), dichlorophenyl, and methanamine groups. Key parameters that would be determined include the C-C bond lengths within the strained cyclopropane (B1198618) ring and the orientation of the dichlorophenyl ring relative to the cyclopropylmethanamine moiety. These calculations would also yield the ground-state energy of the molecule, a critical parameter for assessing its thermodynamic stability.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Parameter Predicted Value
C-C (cyclopropane) ~1.51 Å
C-N Bond Length ~1.47 Å
C-Cl Bond Length ~1.74 Å
Dihedral Angle (Phenyl-Cyclopropyl) Variable

Note: These are hypothetical values based on typical DFT results for similar structures and would require specific calculations for confirmation.

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, can provide a detailed picture of the electronic properties of this compound. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can be used to calculate properties such as the distribution of electron density, molecular orbital energies, and the electrostatic potential.

These calculations would reveal the locations of electron-rich and electron-deficient regions within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of chemical reactivity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and its susceptibility to electronic excitation. For a molecule like this, the HOMO is likely to be located on the electron-rich aminomethyl and phenyl groups, while the LUMO may be distributed over the dichlorophenyl ring.

Molecular Docking Simulations with Defined Biological Macromolecular Targets (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, which is a derivative of cyclopropylamine (B47189), a known pharmacophore in medicinal chemistry, docking studies are crucial for understanding its potential biological activity. nih.govlongdom.org

Given that similar cyclopropylamine derivatives are known to inhibit enzymes like lysine-specific demethylase 1 (LSD1/KDM1A), a logical approach would be to dock this compound into the active site of this enzyme. nih.govnih.gov The docking process would involve preparing the 3D structure of the ligand (from DFT calculations) and the crystal structure of the target protein (obtained from a database like the Protein Data Bank).

The simulation would generate a series of possible binding poses, which are then scored based on their predicted binding affinity. The top-ranked poses would suggest the most likely binding mode of the compound within the enzyme's active site. This would reveal which parts of the molecule are critical for binding and how it orients itself to interact with key residues.

Analysis of the predicted binding pose of this compound within a target protein's active site would identify specific intermolecular interactions that stabilize the complex. These interactions could include:

Hydrogen Bonds: The primary amine group is a potential hydrogen bond donor, which could interact with acceptor residues in the protein's active site.

Hydrophobic Interactions: The dichlorophenyl and cyclopropyl groups can engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonds: The chlorine atoms on the phenyl ring could potentially form halogen bonds with electron-donating atoms in the protein.

Table 2: Potential Intermolecular Interactions in a Hypothetical Protein-Ligand Complex

Interaction Type Molecular Group Potential Protein Residue Partners
Hydrogen Bonding Methanamine (-NH2) Aspartate, Glutamate, Serine
Hydrophobic Dichlorophenyl Ring Leucine, Isoleucine, Valine
Hydrophobic Cyclopropyl Ring Alanine, Phenylalanine
Halogen Bonding Dichloro- substituents Carbonyl oxygens, Aromatic rings

Note: This table represents hypothetical interactions and would depend on the specific protein target.

Conformational Space Exploration and Potential Energy Surface Analysis

The biological activity of a flexible molecule like this compound is often dependent on its conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and the energy barriers between them.

This analysis can be performed by systematically rotating the rotatable bonds in the molecule—specifically, the bond connecting the cyclopropyl group to the methanamine and the bond connecting the methanamine to the phenyl ring. For each conformation, the energy would be calculated using quantum mechanical methods. The results can be visualized as a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The low-energy regions on the PES correspond to the most stable conformers. Understanding the conformational preferences is crucial, as the bioactive conformation that binds to a protein target may not be the lowest energy conformation in isolation. researchgate.net These studies help in understanding the molecule's flexibility and the range of shapes it can adopt, which is a key factor in its interaction with biological targets.

Table 3: Compound Names Mentioned

Compound Name
This compound

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical and computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the molecular structure and electronic properties of compounds like this compound. By employing quantum mechanical calculations, it is possible to simulate various types of spectra, which can then be compared with experimental data for validation and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Density Functional Theory (DFT) is a widely used method for predicting NMR chemical shifts (δ) and spin-spin coupling constants. nih.govnih.govacs.org Calculations are typically performed by optimizing the molecular geometry of this compound and then computing the nuclear shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO). nih.govacs.org These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS).

Hypothetical ¹H and ¹³C NMR chemical shifts for this compound have been calculated and are presented below, alongside plausible experimental values for validation. The accuracy of DFT-predicted shifts is generally high, though deviations can occur due to solvent effects and conformational dynamics not fully captured by the computational model. rsc.org

Table 1: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table contains hypothetical data for illustrative purposes.

Vibrational (Infrared) Spectroscopy: The prediction of infrared (IR) spectra is also achieved through DFT calculations. protheragen.aisubstack.com Following geometry optimization, a frequency calculation is performed, which computes the vibrational modes of the molecule. Each mode has a characteristic frequency and intensity, which correspond to the peaks in an IR spectrum. Theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. protheragen.ai

Key predicted vibrational frequencies for this compound, corresponding to specific bond stretches and bends, are compared with hypothetical experimental data in the table below.

Table 2: Predicted vs. Experimental IR Frequencies (cm⁻¹) for Key Functional Groups This table contains hypothetical data for illustrative purposes.

Electronic (UV-Vis) Spectroscopy: The prediction of UV-Vis absorption spectra typically requires more computationally intensive methods, such as Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations predict the electronic transitions between molecular orbitals, providing the absorption wavelength maxima (λ_max) and oscillator strengths, which relate to the intensity of the absorption. The accuracy of TD-DFT can be sensitive to the choice of functional and basis set. nih.gov A hypothetical prediction for the primary electronic transition of this compound is presented.

Predicted λ_max: 285 nm

Hypothetical Experimental λ_max: 288 nm

The close agreement between the predicted and hypothetical experimental data across these spectroscopic techniques would serve to validate the computed ground-state geometry and electronic structure of this compound, providing a high degree of confidence in the theoretical model.

Reaction Pathway Modeling for Synthesis and In Silico Metabolic Transformations

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions, including both synthetic pathways and metabolic transformations. researchoutreach.orgrsc.org By mapping the potential energy surface, these models can identify transition states, intermediates, and reaction products, thereby providing insights into reaction feasibility and kinetics.

Modeling of a Plausible Synthetic Pathway: A common synthetic route to compounds like this compound involves the reductive amination of a corresponding ketone. The reaction pathway for this synthesis can be modeled using quantum chemical calculations to determine the energetics of each step. rsc.orgresearchgate.net

A plausible two-step synthesis is:

Friedel-Crafts Acylation: 1,4-Dichlorobenzene (B42874) reacts with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form (cyclopropyl)(2,5-dichlorophenyl)methanone.

Reductive Amination: The resulting ketone undergoes reductive amination, for example, using ammonia (B1221849) and a reducing agent like sodium cyanoborohydride, to yield the final product, this compound.

Computational modeling of the reductive amination step would involve:

Mapping the Reaction Coordinate: Calculating the energy profile as the ketone is converted to an imine intermediate and subsequently reduced to the amine product.

Locating Transition States: Using algorithms like the quasi-Newton method to identify the structure and energy of the transition state for both imine formation and the reduction step. rsc.org The energy of the transition state determines the activation energy and, consequently, the reaction rate.

Solvent Effects: Incorporating a continuum solvation model to simulate the reaction in a solvent, which can significantly influence the energy barriers.

These calculations would help in optimizing reaction conditions by identifying the rate-limiting step and suggesting modifications to lower the activation energy. researchoutreach.org

In Silico Metabolic Transformations: Predicting the metabolic fate of a xenobiotic is crucial in drug discovery. nih.govnih.gov A variety of in silico tools are available that use rule-based systems or machine learning models to predict the metabolites of a parent compound. oup.comnih.govnih.gov These tools, such as GLORYx, SyGMa, and BioTransformer, can predict transformations mediated by key enzyme families, particularly Cytochrome P450 (CYP450). oup.comnih.govacs.org

For this compound, several metabolic pathways can be predicted based on its chemical structure:

Oxidation of the Cyclopropylamine Moiety: The cyclopropyl group attached to an amine is known to be susceptible to CYP450-mediated oxidation. This can lead to the formation of reactive intermediates through ring-opening mechanisms, which is a significant consideration in drug design.

Aromatic Hydroxylation: The dichlorophenyl ring is a potential site for oxidation, leading to the formation of various phenolic metabolites. The position of hydroxylation would be influenced by the directing effects of the chlorine atoms and the alkylamine substituent.

N-Dealkylation or Oxidation: The amine group itself can be a site for metabolic reactions, including oxidation.

In silico metabolism prediction software would analyze the structure of this compound and, based on its internal knowledge base of metabolic reactions, generate a list of potential metabolites, often ranked by likelihood. acs.org This predictive analysis helps in identifying potentially reactive or toxic metabolites early in the development process, guiding further experimental studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. numberanalytics.comjocpr.com These models are instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures. jocpr.com A QSAR model is typically represented by an equation that links biological activity to various molecular descriptors.

Development of a Hypothetical QSAR Model: To illustrate the process, a hypothetical QSAR model could be developed to predict the inhibitory activity (pIC₅₀) of a series of substituted cyclopropyl-phenyl-methanamine analogs against a specific biological target. The development process involves several key steps: neovarsity.orgresearchgate.net

Data Set Curation: A dataset of compounds with experimentally measured pIC₅₀ values would be compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Related to the 2D graph of the molecule (e.g., molecular weight, number of rotatable bonds).

Electronic descriptors: Related to the electronic properties (e.g., dipole moment, partial charges).

Hydrophobic descriptors: Related to lipophilicity (e.g., LogP).

Steric descriptors: Related to the 3D shape of the molecule (e.g., molecular volume).

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the most relevant descriptors with the biological activity. acs.org The model's predictive power is rigorously validated using techniques like cross-validation and by testing it on an external set of compounds not used in model training. neovarsity.org

Hypothetical QSAR Equation: A plausible MLR-based QSAR model for this series of compounds might look like the following:

pIC₅₀ = 0.75 * ClogP - 0.20 * TPSA + 0.15 * NRotB + 3.50

Where:

pIC₅₀: The negative logarithm of the half-maximal inhibitory concentration.

ClogP: A measure of hydrophobicity. The positive coefficient suggests that increased hydrophobicity enhances activity.

TPSA: Topological Polar Surface Area. The negative coefficient suggests that a lower polar surface area is favorable for activity, possibly due to better membrane permeability.

NRotB: Number of Rotatable Bonds. The positive coefficient might indicate that some conformational flexibility is beneficial for binding to the target.

Table 3: Hypothetical Data for a QSAR Model of Cyclopropyl-phenyl-methanamine Analogs This table contains hypothetical data for illustrative purposes.

Model Statistics (Hypothetical):

Correlation Coefficient (R²): 0.95 (Indicates a good fit to the training data)

Cross-validated R² (Q²): 0.85 (Indicates good internal predictivity)

Standard Error of Estimate (SEE): 0.15

Such a validated QSAR model would be a powerful predictive tool. It could be used to screen virtual libraries of compounds to identify new candidates with potentially high activity and to guide the synthesis of more potent analogs by suggesting specific structural modifications based on the descriptors in the model. jocpr.com The model provides valuable insights into the key molecular features driving the interaction with the biological target.

Molecular Mechanism of Action Investigations for Cyclopropyl 2,5 Dichlorophenyl Methanamine

In Vitro Receptor Binding Affinity and Selectivity Studies

The initial step in characterizing the mechanism of action for a novel compound like Cyclopropyl(2,5-dichlorophenyl)methanamine involves determining its binding affinity and selectivity for a wide range of G-protein coupled receptors (GPCRs), which are common targets for psychoactive compounds. The presence of a phenylcyclopropylamine scaffold suggests potential interactions with monoamine receptors.

Radioligand binding assays are a fundamental technique used to identify the molecular targets of a compound. In these assays, a radiolabeled ligand with known high affinity for a specific receptor is incubated with a tissue or cell membrane preparation containing that receptor. The test compound, this compound, would be added in various concentrations to compete with the radioligand for binding to the receptor. The amount of radioligand displaced by the test compound is measured, providing an indication of the compound's affinity for that receptor.

A broad screening panel of radioligand binding assays would typically be employed to assess the binding of this compound to a variety of receptors, including but not limited to:

Dopamine (B1211576) receptors (D1, D2, D3, D4, D5)

Serotonin (B10506) (5-HT) receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

Norepinephrine receptors (α1, α2, β)

Opioid receptors (μ, δ, κ)

Once initial "hits" are identified from the screening panel, competitive binding experiments are conducted to quantify the affinity of this compound for a specific receptor. These experiments generate data that allow for the calculation of the inhibition constant (Ki) and the dissociation constant (Kd).

Ki (Inhibition Constant): This value represents the concentration of the competing ligand (in this case, this compound) that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Kd (Dissociation Constant): This is a measure of the affinity between a ligand and a receptor. It is the concentration of ligand at which 50% of the receptors are occupied at equilibrium.

For example, studies on 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which share a core structure with the subject compound, have shown affinity for the dopamine D3 receptor. nih.gov A hypothetical competitive binding experiment for this compound at the D3 receptor would yield data that could be presented as follows:

Radioligand Receptor Source Test Compound Ki (nM)
[³H]-Spiperone HEK293 cells expressing human D3 receptor This compound Data not available

This table is illustrative of the type of data that would be generated from such an experiment.

In Vitro Enzymatic Modulation and Kinetic Analysis

The cyclopropylamine (B47189) moiety is a key structural feature that is known to be a potential mechanism-based inhibitor of certain enzymes, particularly monoamine oxidase (MAO). Therefore, it would be crucial to investigate the effects of this compound on enzyme activity.

To assess the inhibitory or activating effects of this compound on specific enzymes, in vitro enzyme activity assays would be performed. For instance, to evaluate its effect on MAO-A and MAO-B, the compound would be incubated with the purified enzymes and their respective substrates. The rate of product formation would be measured in the presence of varying concentrations of the test compound.

IC50 (Half-maximal inhibitory concentration): This is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

A hypothetical data table for MAO inhibition studies might look like this:

Enzyme Substrate Test Compound IC50 (µM)
MAO-A Kynuramine This compound Data not available
MAO-B Benzylamine This compound Data not available

This table is illustrative of the type of data that would be generated from such an experiment.

Given the presence of the cyclopropylamine group, it is plausible that this compound could act as a mechanism-based inactivator. This occurs when an enzyme converts a substrate into a reactive intermediate that then irreversibly binds to the enzyme, inactivating it. To investigate this, pre-incubation studies would be conducted. If the inhibitory potency of the compound increases with the duration of pre-incubation with the enzyme before the addition of the substrate, it suggests mechanism-based inactivation.

In Vitro Ion Channel Biophysical Modulation

To provide a comprehensive understanding of its molecular mechanism of action, the effect of this compound on the function of various ion channels would also need to be assessed. Ion channels are critical for neuronal excitability and signaling. Techniques such as patch-clamp electrophysiology on cultured cells expressing specific ion channels (e.g., sodium, potassium, calcium channels) would be employed. These experiments would determine if the compound can modulate ion channel activity by, for example, blocking the channel pore or altering its gating properties (opening and closing). Currently, there is no publicly available information from such studies for this specific compound.

Electrophysiological Patch-Clamp Analysis on Recombinant Ion Channels

To investigate the interaction of this compound with specific ion channels, the patch-clamp technique would be employed on recombinant ion channels expressed in a stable cell line, such as Human Embryonic Kidney (HEK293) cells. moleculardevices.com This method allows for the direct measurement of ion flow through a channel, providing insights into how the compound might modulate its activity. uk.comconductscience.com

In a typical experiment, a glass micropipette forms a high-resistance seal with the cell membrane, isolating a "patch" of the membrane that contains the ion channel of interest. jove.com The voltage across this membrane patch can be clamped to a specific value (voltage-clamp), and the resulting current is measured. moleculardevices.com This allows researchers to study how the compound affects the channel's conductance and gating properties in response to voltage changes or the application of a specific ligand.

Hypothetical Research Findings:

A hypothetical study could involve applying varying concentrations of this compound to HEK293 cells expressing a recombinant voltage-gated sodium channel (e.g., NaV1.7). The resulting currents would be measured to determine the compound's effect. A dose-dependent block of the sodium current would suggest an inhibitory action of the compound on the channel.

Concentration of this compound (µM)Peak Sodium Current (pA)Inhibition (%)
0 (Control)-1500 ± 500
1-1200 ± 4520
10-750 ± 3050
100-150 ± 1590

Ligand-Gated Ion Channel Interaction Profiling

To further characterize the activity of this compound, its interaction with a panel of ligand-gated ion channels (LGICs) would be assessed. LGICs are integral membrane proteins that open to allow ion flow in response to the binding of a chemical messenger. nih.gov Profiling the compound against a range of these channels can reveal its selectivity and potential off-target effects.

This profiling is often conducted using automated electrophysiology platforms or radioligand binding assays. In a binding assay, a known radioactive ligand for a specific channel is used. The ability of this compound to displace this radioligand is measured, indicating its affinity for the binding site.

Hypothetical Research Findings:

A hypothetical screening of this compound against a panel of LGICs could reveal its inhibitory activity at specific receptor subtypes. For instance, the compound might show significant inhibition of the GABA-A receptor while having minimal effect on nicotinic acetylcholine (B1216132) or serotonin receptors.

Ligand-Gated Ion ChannelAssay TypeIC50 (µM)
GABA-A ReceptorRadioligand Binding8.5
Nicotinic Acetylcholine Receptor (α4β2)Electrophysiology> 100
Serotonin Receptor (5-HT3)Electrophysiology> 100
NMDA ReceptorRadioligand Binding55.2

Biophysical Characterization of Protein-Ligand Interactions

Surface Plasmon Resonance (SPR) for Binding Kinetics (k_on, k_off)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics of molecular interactions in real-time. nih.gov In the context of this compound, SPR would be used to quantify the rates at which the compound associates (k_on) and dissociates (k_off) from its protein target.

In an SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. utexas.edu By monitoring this signal over time, the association and dissociation rate constants can be determined.

Hypothetical Research Findings:

A hypothetical SPR analysis of the interaction between this compound and a target protein (e.g., a specific ion channel subunit) would provide detailed kinetic information. The resulting data would allow for the calculation of the binding affinity (K_D).

ParameterValue
Association Rate (k_on) (M⁻¹s⁻¹)1.2 x 10⁵
Dissociation Rate (k_off) (s⁻¹)0.03
Equilibrium Dissociation Constant (K_D) (nM)250

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of biomolecular interactions. harvard.edu It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. malvernpanalytical.com

In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. The heat change upon each injection is measured. azom.com The resulting data can be used to determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Hypothetical Research Findings:

A hypothetical ITC experiment would reveal the thermodynamic forces driving the binding of this compound to its target. For example, a negative enthalpy change and a positive entropy change would suggest that the binding is driven by both favorable enthalpic interactions (e.g., hydrogen bonds) and an increase in disorder (e.g., release of water molecules).

Thermodynamic ParameterValue
Stoichiometry (n)1.05
Binding Affinity (K_D) (nM)275
Enthalpy (ΔH) (kcal/mol)-5.8
Entropy (ΔS) (cal/mol·K)10.2

Structure-Activity Relationship (SAR) Elucidation for Molecular Interaction Profiles

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. solubilityofthings.comcollaborativedrug.com For this compound, SAR would involve synthesizing and testing a series of analogs with systematic modifications to the core structure.

The goal is to identify which parts of the molecule are essential for its activity (the pharmacophore) and how modifications affect potency, selectivity, and other properties. pharmacologymentor.comdrugdesign.org By comparing the activity of these analogs, researchers can build a model that relates specific structural features to the observed biological effects.

Hypothetical Research Findings:

A hypothetical SAR study on this compound might explore the importance of the cyclopropyl (B3062369) group, the dichlorophenyl ring, and the methanamine linker. The findings could indicate that the 2,5-dichloro substitution pattern on the phenyl ring is optimal for activity, and that replacing the cyclopropyl group with other small alkyl groups leads to a decrease in potency.

AnalogModificationRelative Potency
Parent CompoundThis compound1.0
Analog 1Replacement of cyclopropyl with isopropyl0.3
Analog 2Replacement of 2,5-dichlorophenyl with 3,4-dichlorophenyl0.1
Analog 3N-methylation of the amine0.8

Analytical Method Development for Cyclopropyl 2,5 Dichlorophenyl Methanamine in Research Contexts

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for separating Cyclopropyl(2,5-dichlorophenyl)methanamine from potential impurities, starting materials, and byproducts. The choice of technique is dictated by the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.

Given the presence of a polar amine group and a nonpolar dichlorophenyl ring, reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly suitable technique for the analysis of this compound.

Method development would commence with the selection of an appropriate stationary phase, typically a C18 or C8 column, which provides effective separation for a wide range of medium-polarity compounds. The mobile phase composition, a critical parameter, would be optimized by systematically varying the ratio of an aqueous component (such as a phosphate (B84403) buffer to control pH and ensure consistent ionization of the amine group) and an organic modifier (like acetonitrile (B52724) or methanol). Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of both polar and nonpolar impurities.

Detection is typically achieved using a UV-VIS detector. The chromophores in the dichlorophenyl ring are expected to exhibit significant absorbance in the UV range, likely between 200 and 250 nm, providing a sensitive means of detection.

Validation of the developed HPLC method would be performed in accordance with International Council for Harmonisation (ICH) guidelines, encompassing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While primary amines can sometimes exhibit poor peak shape in GC due to their polarity and potential for interaction with the stationary phase, this compound is likely amenable to GC analysis.

Method development would involve selecting a suitable capillary column, such as a mid-polarity column (e.g., 5% phenyl-polysiloxane), to achieve good separation. The temperature program, including the initial oven temperature, ramp rate, and final temperature, would be optimized to ensure adequate resolution of the target analyte from any volatile impurities. The injector and detector temperatures would also be carefully controlled to prevent sample degradation and ensure efficient detection. A flame ionization detector (FID) would be a suitable choice for quantitative analysis due to its high sensitivity for organic compounds.

To improve peak shape and reduce tailing, derivatization of the primary amine group could be explored. Acylation or silylation are common derivatization strategies that increase the volatility and thermal stability of amines, leading to improved chromatographic performance.

The structure of this compound contains a stereocenter at the carbon atom connecting the cyclopropyl (B3062369) and dichlorophenyl groups to the amine. Therefore, the compound can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers, which is often a critical requirement in pharmaceutical research as different enantiomers can exhibit distinct pharmacological activities.

Chiral separation can be achieved using either HPLC or GC with a chiral stationary phase (CSP). For HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral amines. The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, would be optimized to achieve baseline separation of the enantiomers.

In chiral GC, a cyclodextrin-based stationary phase could be employed. Similar to achiral GC, derivatization of the amine may be necessary to improve volatility and resolution.

Table 2: Example Chiral HPLC Method for Enantiomeric Separation

ParameterCondition
Column Chiralpak AD-H (amylose derivative)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm

Hyphenated Techniques for Structural Confirmation and Trace Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are invaluable for unambiguous structural confirmation and the analysis of trace-level impurities.

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly well-suited for the analysis of this compound in complex matrices and for trace-level quantification.

An electrospray ionization (ESI) source would likely be used in positive ion mode, as the primary amine is readily protonated. In the first stage of mass analysis (MS1), the protonated molecule [M+H]+ would be selected. Subsequent collision-induced dissociation (CID) in the collision cell would generate characteristic fragment ions (MS2). By monitoring specific parent-to-daughter ion transitions (Selected Reaction Monitoring, SRM), exceptional selectivity and sensitivity can be achieved. Method development would involve optimizing the ESI source parameters and the collision energy to maximize the signal for the chosen transitions. The presence of two chlorine atoms would result in a characteristic isotopic pattern, further aiding in the confirmation of the compound's identity.

For volatile impurities or in situations where GC is the preferred separation method, GC-MS/MS offers a powerful analytical solution. Electron ionization (EI) is a common ionization technique in GC-MS, which would produce a molecular ion and a series of fragment ions that constitute a unique mass spectrum, acting as a chemical fingerprint for this compound.

Tandem mass spectrometry (GC-MS/MS) would enhance selectivity by monitoring specific fragmentation pathways, similar to LC-MS/MS. This is particularly useful for quantifying the analyte in complex mixtures where co-eluting compounds might interfere with single-stage MS analysis.

Table 3: Potential Mass Spectrometric Transitions for LC-MS/MS Analysis

Precursor Ion (m/z)Product Ion (m/z)Description
[M+H]+Fragment 1Loss of the cyclopropyl group
[M+H]+Fragment 2Cleavage of the C-N bond

Spectrophotometric and Electrochemical Methods for Detection

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a widely accessible and effective technique for quantifying compounds that possess a suitable chromophore. The 2,5-dichlorophenyl group in this compound serves as the primary chromophore, absorbing light in the ultraviolet region. The analytical method development hinges on identifying the wavelength of maximum absorbance (λmax), where the compound exhibits the highest sensitivity.

For this compound, the UV spectrum is primarily dictated by the dichlorinated aromatic amine moiety. The structurally related compound, 2,5-dichloroaniline, shows absorption maxima around 250 nm and 290 nm in a neutral medium. researchgate.net The addition of the cyclopropylmethyl group is not expected to cause a significant shift in these primary absorption bands. Method development would involve scanning a dilute solution of the compound in a suitable solvent, such as methanol (B129727) or acetonitrile, across the UV range (typically 200-400 nm) to determine the precise λmax.

Quantification is achieved by creating a calibration curve that plots absorbance versus a series of known concentrations of the analyte. According to the Beer-Lambert law, this relationship is linear within a specific concentration range. The method must be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). ijpca.org

Table 1: Hypothetical Performance Characteristics of a UV-Vis Method for this compound

ParameterValueDetails
Wavelength (λmax) ~290 nmBased on the primary chromophore (2,5-dichloroaniline).
Solvent MethanolA common solvent providing good solubility and UV transparency.
Linear Range 2 - 20 µg/mLExpected range where absorbance is directly proportional to concentration.
Correlation Coefficient (r²) > 0.999Indicates a strong linear relationship in the calibration curve.
Limit of Detection (LOD) ~0.2 µg/mLThe lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) ~0.6 µg/mLThe lowest concentration that can be accurately quantified.

Voltammetric and Potentiometric Sensors

Electrochemical methods provide a highly sensitive alternative for the detection of electroactive species like this compound. The amine group on the molecule is susceptible to electrochemical oxidation, forming the basis for voltammetric detection. guidechem.com

Voltammetric Sensors: The development of a voltammetric sensor typically involves a three-electrode system, with a working electrode (e.g., glassy carbon electrode - GCE), a reference electrode, and a counter electrode. researchgate.netuni.lu The surface of the working electrode can be modified with nanomaterials or polymers to enhance sensitivity and selectivity towards the target analyte. jneonatalsurg.com Techniques like Cyclic Voltammetry (CV) are used to study the electrochemical behavior of the compound, while more sensitive techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are employed for quantification. uni.lu The oxidation potential of the amine group provides selectivity, and the peak current is proportional to the concentration of the compound. These sensors can achieve very low detection limits, often in the micromolar (µM) to nanomolar (nM) range. jneonatalsurg.comsigmaaldrich.com

Potentiometric Sensors: Potentiometric sensors, specifically ion-selective electrodes (ISEs), measure the potential difference between a sensing electrode and a reference electrode. For this compound, which is a basic amine, an ISE could be developed to detect its protonated (cationic) form. The sensor's membrane would be formulated with an ionophore that selectively binds to the target cation, generating a potential response that follows the Nernst equation and is logarithmically related to the analyte's concentration. While less common than voltammetric methods for this class of compounds, potentiometric sensors offer the advantage of simple instrumentation and low cost. researchgate.net

Development of Reference Standards and Certified Reference Materials

The accuracy of any quantitative analysis is fundamentally dependent on the quality of the reference standards used for calibration. rfppl.co.in For this compound, the development of a reference standard (RS) or a Certified Reference Material (CRM) is a meticulous process ensuring its identity, purity, and stability. wisdomlib.orgajpaonline.com

A reference standard is a highly purified compound that is well-characterized. chemscene.com The process begins with the chemical synthesis of the compound, followed by rigorous purification steps, such as recrystallization or chromatography, to remove impurities.

The characterization and certification process involves a suite of analytical techniques to confirm the material's identity and establish its purity with a stated uncertainty. researchgate.net

Identity Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the molecular structure.

Purity Assessment: The purity of the standard is determined using high-resolution methods like High-Performance Liquid Chromatography (HPLC) with a universal detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID). Purity is often expressed as a mass fraction and is determined by assaying the main component and identifying/quantifying all impurities (e.g., residual solvents, starting materials, by-products).

Certification: A Certified Reference Material (CRM) is a reference standard that has its property values certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability. researchgate.net The certification process is often carried out under the guidelines of standards such as ISO 17034. wisdomlib.org

The established RS or CRM is then used for critical applications, including the calibration of analytical instruments, validation of analytical methods, and ensuring the quality control of research materials.

Future Research Trajectories and Emerging Avenues for Cyclopropyl 2,5 Dichlorophenyl Methanamine

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research concerning Cyclopropyl(2,5-dichlorophenyl)methanamine will undoubtedly prioritize the exploration of novel and sustainable synthetic pathways that move beyond traditional, often multi-step and resource-intensive, methods.

Key areas of investigation will likely include:

Catalytic C-H Functionalization: Direct functionalization of C-H bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical approach. Research could focus on developing transition-metal catalysts (e.g., palladium, rhodium, or iron) to directly couple a cyclopropylamine (B47189) precursor with a 1,4-dichlorobenzene (B42874) derivative, thereby streamlining the synthesis.

Greener Reaction Media: The replacement of volatile and hazardous organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents will be a critical research avenue. globethesis.com

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including enhanced safety, improved reaction control, and scalability. The development of a continuous flow synthesis for this compound could lead to a more efficient and sustainable manufacturing process.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions. Exploring enzymes for the asymmetric synthesis of chiral analogues of this compound would be a particularly valuable endeavor.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Research Focus
Catalytic C-H FunctionalizationHigh atom economy, reduced wasteCatalyst design, reaction optimization
Greener Reaction MediaReduced environmental impact, improved safetySolvent screening, phase-transfer catalysis
Flow ChemistryEnhanced control, scalability, safetyReactor design, process optimization
BiocatalysisHigh selectivity, mild conditionsEnzyme discovery and engineering

Design and Synthesis of Advanced Analogues with Tuned Molecular Interaction Profiles

The biological and material properties of a molecule are intrinsically linked to its three-dimensional structure and its capacity for molecular interactions. A significant future research trajectory will involve the rational design and synthesis of advanced analogues of this compound with finely tuned properties.

This will likely involve:

Scaffold Hopping and Isosteric Replacement: Systematically replacing the dichlorophenyl or cyclopropyl (B3062369) moieties with other chemical groups to explore the structure-activity relationship (SAR). mdpi.com For instance, the chlorine atoms could be replaced with other halogens or electron-withdrawing groups to modulate electronic properties. The cyclopropyl group could be substituted with other small, strained rings to alter conformational rigidity. nih.gov

Introduction of Chiral Centers: The synthesis of enantiomerically pure forms of this compound and its analogues will be crucial for investigating stereospecific interactions with biological targets or in the formation of chiral supramolecular assemblies. researchgate.net

Conformational Restriction: Introducing elements that restrict the conformational flexibility of the molecule, such as incorporating the cyclopropyl ring into a larger bicyclic system, could lead to analogues with enhanced binding affinity and selectivity for specific molecular targets. nih.govnih.gov

The design of these analogues will be heavily reliant on a deep understanding of their potential molecular interactions, as detailed in Table 2.

Interaction Type Potential Role in Analogue Design Structural Modification Example
Hydrogen BondingModulating interactions with biological macromoleculesIntroduction of hydroxyl or amide groups
Halogen BondingDirecting supramolecular assemblySubstitution with bromine or iodine
Pi-stackingEnhancing binding to aromatic residuesIntroduction of extended aromatic systems
Hydrophobic InteractionsInfluencing membrane permeability and bindingAltering the size and nature of alkyl substituents

Application of this compound in Material Science or Supramolecular Chemistry

The unique structural features of cyclopropylamines suggest their potential utility beyond the traditional realms of pharmaceuticals and agrochemicals. longdom.org Future research should explore the application of this compound and its derivatives in material science and supramolecular chemistry.

Emerging avenues in this area include:

Building Blocks for Functional Polymers: The amine group can serve as a reactive handle for polymerization, potentially leading to the creation of novel polymers with unique thermal, mechanical, or optical properties conferred by the dichlorophenyl and cyclopropyl groups. ijrpr.com

Components of Supramolecular Assemblies: The ability of the amine group to form hydrogen bonds and the potential for the dichlorophenyl ring to participate in halogen bonding and pi-stacking interactions make this compound a candidate for the design of self-assembling systems. rsc.orgnih.gov These could include gels, liquid crystals, or other ordered materials.

Metal-Organic Frameworks (MOFs): The amine functionality could act as a ligand for the construction of MOFs. acs.org The specific stereoelectronic properties of the cyclopropyl and dichlorophenyl groups could influence the resulting framework's porosity and catalytic activity.

Development of High-Throughput Screening Assays for Molecular Interactions

To efficiently explore the potential applications of this compound and its synthesized analogues, the development of high-throughput screening (HTS) assays will be indispensable. chemdiv.comthermofisher.com These assays will enable the rapid evaluation of large libraries of compounds for their interactions with specific biological targets or for their ability to form desired material structures.

Future research in this domain should focus on:

Target-Based Screening: Developing assays to screen for the binding of this compound analogues to specific proteins or nucleic acid structures. This could involve techniques such as fluorescence polarization, surface plasmon resonance, or enzyme-linked immunosorbent assays (ELISA). enamine.net

Phenotypic Screening: Designing cell-based assays to identify compounds that elicit a particular cellular response, without a priori knowledge of the specific molecular target. ku.edu

Material Property Screening: Creating high-throughput methods to assess the physical properties of materials derived from these compounds, such as their thermal stability, conductivity, or self-assembly behavior.

A summary of relevant HTS techniques is provided in Table 3.

HTS Technique Principle Application for this compound
Fluorescence PolarizationMeasures changes in the rotation of a fluorescently labeled molecule upon bindingQuantifying binding affinity to a target protein
Surface Plasmon ResonanceDetects changes in refractive index upon binding to a sensor surfaceReal-time monitoring of binding kinetics
Cell-Based AssaysMeasures a cellular response (e.g., gene expression, viability)Identifying compounds with specific biological activities
Acyl-cLIPAn assay for ZDHHC acyltransferases based on acylation-coupled lipophilic induction of polarizationScreening for potential enzyme inhibitors

Advanced Computational Modeling for Predictive Design and Optimization of Derivatives

In synergy with synthetic efforts, advanced computational modeling will play a pivotal role in accelerating the design and optimization of this compound derivatives. In silico methods can provide valuable insights into molecular properties and interactions, thereby guiding experimental work and reducing the need for extensive trial-and-error synthesis.

Key computational approaches to be employed include:

Quantum Mechanics (QM): To accurately calculate the electronic properties, conformational preferences, and reactivity of the parent molecule and its analogues.

Molecular Docking: To predict the binding modes and affinities of derivatives to the active sites of biological targets.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of these molecules in different environments (e.g., in solution, bound to a protein, or within a material) and to assess the stability of molecular complexes.

Quantitative Structure-Activity Relationship (QSAR): To develop predictive models that correlate the structural features of the analogues with their observed biological activity or material properties.

The integration of these computational tools will facilitate a more rational and efficient exploration of the chemical space around this compound, ultimately leading to the discovery of new molecules with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for cyclopropyl(2,5-dichlorophenyl)methanamine to ensure stability and safety?

  • Methodological Answer :

  • Handling : Use nitrile or neoprene gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation. Work in a fume hood with adequate ventilation to prevent electrostatic discharge near flammable materials .
  • Storage : Store in sealed containers under refrigeration (2–8°C) in a dry, well-ventilated area. Ensure containers are labeled with hazard warnings and CAS number (e.g., 852877-59-9) .
  • Waste Disposal : Collect contaminated materials in designated containers and dispose via licensed hazardous waste services to avoid environmental release .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their critical optimization parameters?

  • Methodological Answer :

  • Cyclopropanation : Use diazomethane or transition-metal-catalyzed methods to form the cyclopropyl ring. For example, trans-2-phenylcyclopropylamines can be synthesized via [2+1] cycloaddition under controlled conditions .
  • Critical Parameters : Optimize reaction temperature (e.g., –78°C for diazomethane reactions), solvent polarity, and stoichiometry of dichlorophenyl precursors. Monitor intermediates by TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR : Confirm cyclopropane ring geometry (e.g., trans/cis) and aromatic substitution patterns.
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., dichlorophenyl byproducts).
  • Elemental Analysis : Verify molecular formula (e.g., C₁₀H₁₁Cl₂N) .

Q. What personal protective equipment (PPE) is mandatory during experimental handling?

  • Methodological Answer :

  • Essential PPE : Chemical-resistant gloves (nitrile), safety goggles, flame-retardant lab coats, and N95 respirators if ventilation is insufficient. Inspect gloves for defects before use and follow proper removal techniques .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its receptor binding affinity, particularly with serotonin receptors like 5-HT2A?

  • Methodological Answer :

  • Stereochemical Impact : Trans-cyclopropyl configurations (e.g., trans-2-phenyl derivatives) show higher 5-HT2A agonist activity due to optimal spatial alignment with the receptor’s binding pocket. Use chiral chromatography (e.g., HPLC with amylose columns) to isolate enantiomers .
  • In Vitro Assays : Conduct competitive binding assays with radiolabeled ligands (e.g., [³H]-LSD) to measure IC₅₀ values. Compare results across enantiomers (e.g., (R)- vs. (S)-isomers) .

Q. What methodological approaches are recommended to resolve contradictions in reported synthetic yields or physicochemical properties of derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere, anhydrous solvents) to minimize side reactions. Cross-reference NMR data with published spectra .
  • Crystallography : Resolve structural ambiguities via X-ray diffraction, especially for hydrochloride salts (e.g., BD02206319) .

Q. What strategies can be employed to study the compound’s stability under varying experimental conditions (e.g., pH, temperature, light exposure)?

  • Methodological Answer :

  • Accelerated Degradation Studies :
  • Thermal Stability : Incubate samples at 40°C for 30 days and analyze degradation via LC-MS.
  • Photostability : Expose to UV light (300–400 nm) and monitor by UV-Vis spectroscopy .
  • pH Stability : Prepare buffered solutions (pH 1–13) and quantify decomposition products using HPLC .

Q. How can researchers differentiate between degradation products and synthetic intermediates using mass spectrometry?

  • Methodological Answer :

  • Fragmentation Patterns : Compare MS/MS spectra of the parent compound (m/z 232.07 for C₁₀H₁₁Cl₂N) with suspected intermediates. Look for characteristic losses (e.g., –HCl, –NH₂).
  • High-Resolution MS : Use HRMS to distinguish isobaric species (e.g., dichlorophenyl vs. trichlorophenyl fragments) .

Key Considerations for Data Interpretation

  • Conflicting Physicochemical Data : Cross-validate melting points, solubility, and spectral data across multiple batches. Discrepancies may arise from residual solvents or polymorphic forms .
  • Receptor Binding Contradictions : Replicate assays using standardized cell lines (e.g., HEK293 expressing 5-HT2A) and control for batch-to-batch variability in compound purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.